Lipophilicity (LogP) Differentiation: Intermediate Polarity Between Primary and Secondary Amine Analogs
The predicted ACD/LogP for 3-(dimethylamino)cyclobutan-1-ol is -1.14 . This value is nearly identical to the primary amine analog 3-aminocyclobutanol (ACD/LogP = -1.18) , but substantially more polar than the secondary amine analog 3-(methylamino)cyclobutan-1-ol, which has a predicted XLogP3 of -0.3 [1]. The 0.84 unit difference in LogP between the target compound and its methylamino counterpart represents a significant divergence in expected membrane permeability and distribution coefficient, critical for optimizing blood-brain barrier penetration or oral bioavailability in lead series.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = -1.14 |
| Comparator Or Baseline | 3-Aminocyclobutanol ACD/LogP = -1.18; 3-(Methylamino)cyclobutan-1-ol XLogP3 = -0.3 |
| Quantified Difference | ΔLogP = +0.04 vs primary amine; ΔLogP = -0.84 vs secondary amine |
| Conditions | Predicted by ACD/Labs Percepta Platform - PhysChem Module, version 14.00 (for target and primary amine); XLogP3 3.0 (for secondary amine) |
Why This Matters
LogP values directly influence passive diffusion across biological membranes; a 0.84 unit difference corresponds to a roughly 7-fold difference in partition coefficient (log10 scale), which is highly significant for CNS drug design.
- [1] PubChem. (2025). Computed Properties for 3-(Methylamino)cyclobutan-1-ol (CID 54595803). XLogP3-AA value. View Source
